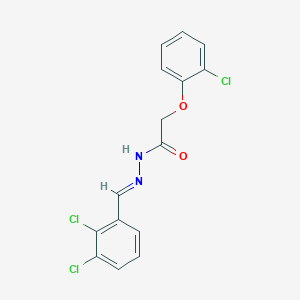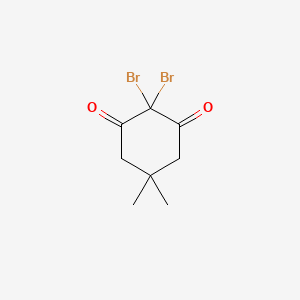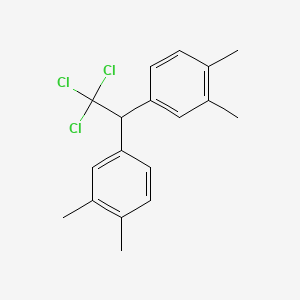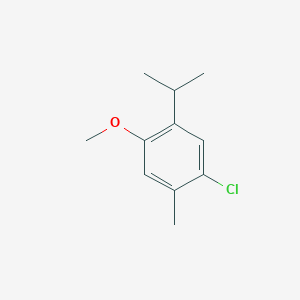
Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate is a chemical compound with the molecular formula C26H21NO2 and a molecular weight of 379.463 g/mol . This compound is known for its unique structure, which includes two naphthalene rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate typically involves the reaction of naphthalene derivatives with ethyl cyanoacetate under specific conditions. One common method involves the use of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic addition of the cyano group to the naphthalene ring . The reaction is usually carried out at room temperature and requires careful control of the reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB transcriptional activation pathway, which plays a crucial role in inflammatory responses and cancer progression . The compound achieves this by binding to the estrogen receptor, thereby blocking the activation of NF-κB and reducing the expression of pro-inflammatory genes.
Comparison with Similar Compounds
Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3,3-di(phenyl)propanoate: This compound has phenyl rings instead of naphthalene rings, which affects its chemical reactivity and biological activity.
Ethyl 2-cyano-3,3-di(anthracen-1-yl)propanoate:
Ethyl 2-cyano-3,3-di(biphenyl)propanoate: This compound contains biphenyl groups, which influence its stability and reactivity compared to this compound.
Properties
CAS No. |
62875-52-9 |
|---|---|
Molecular Formula |
C26H21NO2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
ethyl 2-cyano-3,3-dinaphthalen-1-ylpropanoate |
InChI |
InChI=1S/C26H21NO2/c1-2-29-26(28)24(17-27)25(22-15-7-11-18-9-3-5-13-20(18)22)23-16-8-12-19-10-4-6-14-21(19)23/h3-16,24-25H,2H2,1H3 |
InChI Key |
RRDOGGURDLJRMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene](/img/structure/B11957346.png)
![1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B11957347.png)










![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)
